molecular formula C7H14Cl2N2S B2386037 [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1255717-11-3

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2386037
CAS No.: 1255717-11-3
M. Wt: 229.16
InChI Key: RMNRIRGBVFJQJJ-UHFFFAOYSA-N
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Description

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 4,5-dimethylthiazole with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated several thiazole derivatives, including [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, against multidrug-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that this compound demonstrated significant antibacterial activity, outperforming traditional antibiotics like linezolid .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has highlighted their potential as therapeutic agents. The compound's structural characteristics make it a candidate for further investigation in cancer treatment.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study found that it was especially effective against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action and enhance the design of more potent derivatives.

Findings from Molecular Docking

The molecular docking analysis demonstrated that the compound binds effectively to specific receptors involved in microbial resistance and cancer proliferation pathways. This binding affinity suggests a promising therapeutic profile for further development in drug design .

The applications of this compound span antimicrobial and anticancer research domains. Its promising biological activities warrant further exploration through additional in vitro and in vivo studies to confirm efficacy and safety profiles.

Future research should focus on:

  • Developing more potent derivatives based on structural modifications.
  • Conducting comprehensive pharmacokinetic and toxicological studies.
  • Exploring synergistic effects with existing antimicrobial and anticancer agents to enhance therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride apart is its specific substitution pattern and the presence of the ethylamine group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative that exhibits significant biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique structure, which includes a thiazole ring and an ethylamine group, contributing to its diverse biological properties.

  • IUPAC Name : 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine; dihydrochloride
  • Molecular Formula : C7H14Cl2N2S
  • CAS Number : 1255717-11-3

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethylthiazole with ethylenediamine under controlled conditions. The reaction is followed by treatment with hydrochloric acid to yield the dihydrochloride salt form of the compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Candida albicans16.0 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, various thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 Value (µM)
[Compound A]Human glioblastoma U25110.0
[Compound B]Human melanoma WM79315.0

The presence of specific substituents on the thiazole ring appears to enhance cytotoxic activity, indicating structure-activity relationships (SAR) that warrant further investigation .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The thiazole moiety is crucial for binding to these targets, which may include enzymes and receptors pertinent to disease pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-5-6(2)10-7(9-5)3-4-8;;/h3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRIRGBVFJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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